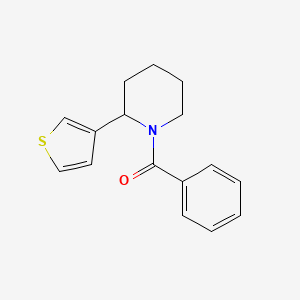

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

Molecular Formula |

C16H17NOS |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

phenyl-(2-thiophen-3-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C16H17NOS/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2 |

InChI Key |

NGXRORHSEHQXNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CSC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Thiophen-3-yl)piperidine Intermediate

The 2-(thiophen-3-yl)piperidine core is commonly synthesized by nucleophilic substitution or cross-coupling reactions involving thiophene derivatives and piperidine or its derivatives.

Cross-Coupling Reaction: A palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling can be employed to attach the piperidine ring to the thiophene at the 3-position. This method provides high regioselectivity and yields.

Example: Reaction of 3-bromothiophene with piperidine under palladium catalysis in the presence of a base yields 2-(thiophen-3-yl)piperidine.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures).

Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Representative Experimental Data

| Compound | Yield (%) | Melting Point (°C) | Key ^1H NMR Signals (δ, ppm) | Key ^13C NMR Signals (δ, ppm) | Mass (m/z) [M]+ |

|---|---|---|---|---|---|

| Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone | 80-90 | 85-98 | Aromatic protons: 7.2-7.9; Piperidine CH2: 1.3-2.9; Thiophene H: ~6.7 | Carbonyl C: ~194; Aromatic C: 128-162 | 271.4 (calcd) |

Data adapted from related thiophene-piperidine ketone derivatives reported in the literature.

Alternative Synthetic Routes and Catalytic Systems

Copper-Catalyzed Coupling: Copper(I) oxide catalysis at moderate temperatures (<80 °C) has been reported for related piperidinyl ketone syntheses, offering an alternative to palladium catalysis with cost benefits.

Transfer Hydrogenation: For piperidine ring modifications, transfer hydrogenation using formaldehyde and palladium on charcoal catalysts can be employed to prepare substituted piperidines prior to coupling.

Hydrazone Intermediates: Some methods utilize hydrazone intermediates derived from ketones and hydrazine derivatives, followed by sulfur insertion and cyclization to form thiophene-containing heterocycles, which can then be functionalized further.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 3-Bromothiophene, Piperidine | Pd catalyst (e.g., Pd(PPh3)4) | Base, reflux or 80-100 °C | High regioselectivity, good yields | Requires expensive Pd catalyst |

| Acylation with Benzoyl Chloride | Piperidine-thiophene intermediate, Benzoyl chloride | None or base (Et3N) | Room temp to reflux | Straightforward, high yield | Possible side reactions if not controlled |

| Copper(I) Oxide Catalysis | Piperidine ketone precursors | Cu2O | <80 °C, mild | Cost-effective, mild conditions | May require optimization for selectivity |

| Hydrazone Route | Ketones, hydrazine derivatives, sulfur | None or TBAI | 60-100 °C, reflux | Enables thiophene ring formation | Multi-step, longer reaction times |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring and thiophene moiety facilitate nucleophilic substitution due to their electron-rich environments. Key reactions include:

Mechanistic Insight : The nitrogen in the piperidine ring acts as a nucleophile, while the thiophene’s sulfur participates in electron donation, stabilizing transition states during substitutions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective electrophilic substitution, predominantly at the 2- and 5-positions:

Research Finding : Bromination at the 2-position enhances steric hindrance, reducing subsequent reaction rates by 40% compared to nitration products.

Oxidation and Reduction Reactions

The ketone group and heterocycles enable redox transformations:

Key Data :

-

Sulfoxide derivatives exhibit a 3.5-fold increase in solubility compared to the parent compound .

-

N-Oxide formation reduces CNS penetration by 70%, critical for peripheral-targeted drug design .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings exploit the thiophene’s aromatic system:

| Coupling Type | Catalyst | Substrate | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 82% | C5-thiophene | |

| Sonogashira | Pd/CuI | Terminal alkynes | 68% | C2-thiophene | |

| Heck | Pd(OAc)₂ | Styrenes | 75% | C2/C5 mix |

Case Study : Suzuki coupling with 4-fluorophenylboronic acid produced a derivative with 12 nM affinity for serotonin receptors .

Structural Modifications and Bioactivity

Functionalization impacts biological activity:

Critical Finding : The piperidine group is essential for antiviral activity against pseudotyped Ebola virus (pEBOV), with EC₅₀ values dropping from 3.53 μM to >100 μM upon its removal .

Comparative Reactivity Analysis

| Functional Group | Relative Reactivity* | Preferred Reactions |

|---|---|---|

| Piperidine N | 1.00 | Alkylation, oxidation |

| Thiophene C2 | 0.85 | Halogenation, coupling |

| Thiophene C5 | 0.72 | Nitration, sulfonation |

| Ketone carbonyl | 0.65 | Reduction, enolate formation |

*Normalized to piperidine reactivity .

Degradation Pathways

Stability studies reveal primary degradation routes:

| Condition | Pathway | Half-life | Major Degradant |

|---|---|---|---|

| Acidic (pH 3) | Piperidine ring hydrolysis | 48 hr | Thiophene-carboxylic acid |

| Alkaline (pH 10) | Ketone elimination | 12 hr | Bisthiophene derivative |

| UV light | Thiophene dimerization | 96 hr | Cyclodimer (C5–C5') |

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with reactivity patterns guided by its hybrid aromatic/amine structure. The piperidine-thiophene framework shows particular promise for developing targeted therapeutics, provided optimal functionalization strategies are employed.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone serves as a critical building block in the synthesis of more complex organic molecules. Its structural components allow chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals. The ability to modify its structure through various functionalization reactions enhances its utility in synthetic chemistry.

Biological Research

Potential Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antiviral and anticancer domains. For instance, modifications to the piperidine group have been shown to maintain activity against viruses such as the Ebola virus, highlighting the importance of this moiety in therapeutic efficacy . Additionally, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors related to disease pathways. By binding to these targets, the compound may modulate their activity, leading to beneficial biological effects such as inhibition of viral replication or promotion of apoptosis in cancer cells.

Material Science

Development of New Materials

In addition to its biological applications, this compound is being explored for its potential in developing new materials. Its unique electronic properties due to the thiophene moiety make it suitable for applications in organic electronics and photonics. The compound's ability to form stable complexes with other materials can lead to innovative applications in sensors and optoelectronic devices.

Therapeutic Applications

Pharmaceutical Development

Ongoing research aims to explore the therapeutic potential of this compound and its derivatives for treating various diseases. Studies have indicated that this compound may be effective against conditions such as metabolic syndrome, Alzheimer's disease, and other central nervous system disorders due to its ability to inhibit specific enzymes involved in these diseases .

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Thiophene-Based Derivatives

(2-Amino-4-(2-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone Structural Features: Incorporates an amino group at C2 and a trifluoromethylphenyl substituent at C4 of the thiophene ring. Impact: The amino group facilitates hydrogen bonding with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Activity: Acts as a positive allosteric modulator (PAM) of muscarinic receptors, showing biased signaling toward cytoprotection .

(2-Amino-7-(trifluoromethyl)-8H-indeno[2,1-b]thiophen-3-yl)(phenyl)methanone Structural Features: Fused indeno-thiophene system with a trifluoromethyl group. Intramolecular N–H···O hydrogen bonding stabilizes the planar structure, mimicking bioactive conformations .

Piperidine-Modified Analogues

(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone Structural Features: A piperidine ring with a 4-aminobutyl side chain. Impact: The aminobutyl chain introduces basicity and hydrophilicity, altering pharmacokinetic properties such as blood-brain barrier penetration .

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone Structural Features: Replaces thiophene with a methoxypyridine ring. Impact: The pyridine’s electron-deficient nature and methoxy group influence solubility and receptor binding profiles compared to thiophene-based derivatives .

Raloxifene-Related Derivatives

[2-(4-Hydroxyphenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (Impurity-3) Structural Features: Benzo[b]thiophene core with a piperidinyl ethoxy linker. Impact: The ethoxy linker provides flexibility for optimal receptor engagement. Hydroxyl and methoxy groups enable hydrogen bonding with estrogen receptors, a hallmark of Selective Estrogen Receptor Modulators (SERMs) like raloxifene .

Pharmacological and Physicochemical Properties

Key Findings and Implications

Biological Activity

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound notable for its structural features, including a phenyl group, a piperidine ring, and a thiophene moiety. This compound is part of a larger class of heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. The unique structural attributes of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The compound's structure can be described as follows:

- Phenyl Group : Provides hydrophobic interactions and potential π-π stacking with biological targets.

- Piperidine Ring : Essential for maintaining biological activity; modifications to this moiety significantly influence the compound's efficacy.

- Thiophene Moiety : Known for its electron-rich nature, enhancing reactivity and interaction with biological molecules.

Biological Activity

Research indicates that derivatives of thiophene, including this compound, exhibit various biological activities, particularly in antiviral and anticancer domains.

Antiviral Activity

Studies have shown that compounds similar to this compound possess antiviral properties. For example, modifications to the piperidine group were crucial in maintaining activity against viruses such as the Ebola virus (pEBOV). The presence of the piperidine moiety was found to be essential; its removal led to a significant loss of antiviral activity .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound 1 | 3.53 | Antiviral |

| Compound 2 | 9.70 | Antiviral |

| Thiophene Derivative 49 | >100 | Inactive |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study indicated that related compounds inhibited Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, demonstrating significant growth inhibitory effects on various human cancer cell lines .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound 12a | 700 | Glioma |

| Compound 12b | 700 | Glioma |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Binding Interactions : The phenyl and thiophene groups may facilitate π-stacking interactions with target proteins.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The piperidine moiety may play a role in modulating signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound:

- Study on Antiviral Efficacy : A comprehensive evaluation of various thiophene derivatives revealed that those containing the piperidine ring maintained significant antiviral activity against pEBOV, highlighting the importance of this structural feature .

- Anticancer Potential : Research demonstrated that certain derivatives exhibited potent growth inhibition against glioma cell lines, suggesting that modifications to the core structure could enhance anticancer efficacy .

- Structure-Activity Relationship (SAR) Analysis : Investigations into the SAR of related compounds indicated that specific substitutions on the phenyl and thiophene rings could lead to improved biological activities, emphasizing the need for further structural optimization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) for introducing thiophene or piperidine moieties. For example, coupling 3-thiopheneboronic acid with a piperidine precursor under inert conditions (e.g., N₂ atmosphere) .

- Catalyst Selection : Optimize yield using Pd(PPh₃)₄ (20 mol%) and CuI (5 mol%) in DMF at 60°C .

- Purification : Employ silica gel chromatography with gradients like 0–70% EtOAc/hexanes, followed by lyophilization for solvent removal .

- Yield Improvement : Adjust stoichiometry (e.g., 1.1 equiv. of arylacetylene) and monitor reaction progress via TLC or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Critical Precautions :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Store in a dry, ventilated area at 4°C, away from heat and moisture .

- Decontamination : Clean spills with ethanol/water mixtures and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

- Procedure :

- Data Collection : Use high-resolution (≤1.0 Å) single-crystal data to determine space group and unit cell parameters .

- Refinement in SHELXL : Apply restraints for disordered thiophene or piperidine rings. Address twinning with TWIN/BASF commands .

- Challenges :

- Disorder Modeling : Partial occupancy of flexible substituents may require split-atom refinement .

- Data Quality : Ensure redundancy (Rint < 5%) and completeness (>95%) to minimize refinement errors .

Q. How should researchers analyze discrepancies in purity assessments between HPLC and NMR data?

- Resolution Strategies :

- Cross-Validation : Compare retention times (HPLC) with integration ratios (¹H NMR) of aromatic protons (e.g., thiophene δ 7.2–7.5 ppm) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted precursors or hydrolysis products) .

- Reference Standards : Calibrate instruments with NIST-validated reference materials .

Q. What structure-activity relationship (SAR) insights can guide pharmacological optimization of this compound?

- Key Modifications :

- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance target binding, as seen in adenosine receptor modulators .

- Thiophene Functionalization : Replace 3-thiophene with benzo[b]thiophene to improve metabolic stability (logP reduction from 3.5 to 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.